Thiophene, 2-(4-methylpentyl)-
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Overview
Description
Thiophene, 2-(4-methylpentyl)- is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene derivatives, including Thiophene, 2-(4-methylpentyl)-, can be synthesized through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale versions of these synthetic routes. The Paal-Knorr synthesis, for example, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2-(4-methylpentyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the sulfur atom in the thiophene ring, which can participate in electron transfer processes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol or thioether compounds .
Scientific Research Applications
Thiophene, 2-(4-methylpentyl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives have been studied for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene compounds are used in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Thiophene, 2-(4-methylpentyl)- involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in electron transfer processes, making it a versatile compound in redox reactions . This property is particularly useful in the development of organic semiconductors and other electronic materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Thiophene, 2-(4-methylpentyl)- include other thiophene derivatives such as 2-methylthiophene, 2-ethylthiophene, and 2-propylthiophene . These compounds share the basic thiophene structure but differ in the nature of the substituent groups attached to the ring.
Uniqueness: What sets Thiophene, 2-(4-methylpentyl)- apart is its specific substituent group, which can influence its chemical reactivity and physical properties . This makes it a valuable compound for specific applications where these unique properties are desired.
Properties
CAS No. |
4861-59-0 |
---|---|
Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
2-(4-methylpentyl)thiophene |
InChI |
InChI=1S/C10H16S/c1-9(2)5-3-6-10-7-4-8-11-10/h4,7-9H,3,5-6H2,1-2H3 |
InChI Key |
RONOQLHKFNVMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CC=CS1 |
Origin of Product |
United States |
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